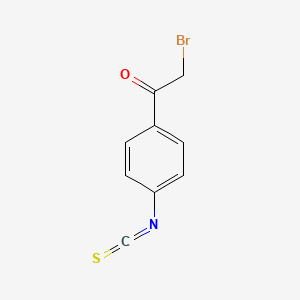
2-Bromo-1-(4-isothiocyanatophenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(4-isothiocyanatophenyl)ethanone, also known as BITCE, is a colorless to pale yellow solid compound that belongs to the class of organic compounds known as thiocyanates. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. BITCE has been extensively studied due to its unique properties, such as its low toxicity, high reactivity, and low cost.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. Additionally, 2-Bromo-1-(4-isothiocyanatophenyl)ethanone has been used in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles.
Wirkmechanismus
2-Bromo-1-(4-isothiocyanatophenyl)ethanone is a reactive compound that can be used to initiate a variety of chemical reactions. Its reactivity is due to its ability to form a carbocation, which is an intermediate species that can be used to initiate a variety of reactions. The carbocation is formed through the reaction of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone with an electrophile, such as a proton or an alkyl halide. Once the carbocation is formed, it can be used to initiate a variety of reactions, such as nucleophilic substitution and elimination reactions.
Biochemical and Physiological Effects
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of a variety of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2-Bromo-1-(4-isothiocyanatophenyl)ethanone has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, 2-Bromo-1-(4-isothiocyanatophenyl)ethanone is a highly reactive compound, which makes it suitable for use in a variety of reactions. However, 2-Bromo-1-(4-isothiocyanatophenyl)ethanone is also a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
Given the unique properties of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone, there are a variety of potential future directions for research. These include the use of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone in the synthesis of novel compounds, such as drugs and polymers, as well as the study of its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. Finally, further research could be conducted to explore the potential of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone as an inhibitor of enzymes, such as cytochrome P450 enzymes and acetylcholinesterase.
Eigenschaften
IUPAC Name |
2-bromo-1-(4-isothiocyanatophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-5-9(12)7-1-3-8(4-2-7)11-6-13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLAYLYFJAKRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-isothiocyanatophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



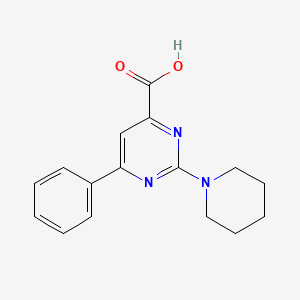
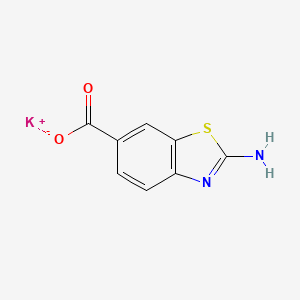
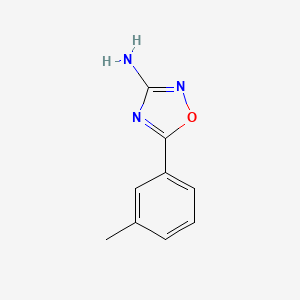

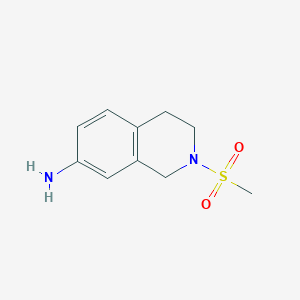



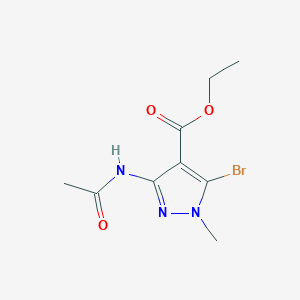
![3-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3073489.png)
![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)
![2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073498.png)
![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073510.png)